Acetyl Tetrapeptide-3
Overview
Description
Acetyl Tetrapeptide-3 is a biomimetic peptide derived from a growth factor, also known by the trading name Folixyl® . It has a sequence Ac-Lys-Gly-His-Lys-NH2 (KGHK) specially designed to fight the symptoms of hair loss and stimulate hair growth . It is primarily used in hair applications to prevent and limit hair loss .
Synthesis Analysis
Acetyl Tetrapeptide-3 is obtained by the acetylation of Tetrapeptide-3 . It stimulates the synthesis of certain proteins in the extracellular matrix, such as type III collagen and laminin, which ensures better anchoring to hair fibers .
Molecular Structure Analysis
The molecular formula of Acetyl Tetrapeptide-3 is C22H39N9O5 . It has an average mass of 509.602 Da and a monoisotopic mass of 509.307404 Da .
Chemical Reactions Analysis
Acetyl Tetrapeptide-3 stimulates protein formation in the dermal papilla’s extracellular matrix (that is, the cells surrounding your hair follicles) . It consists of four essential amino acids that stimulate tissue regeneration .
Physical And Chemical Properties Analysis
Acetyl Tetrapeptide-3 has a boiling point of 1075.4±65.0 °C and a density of 1.250±0.06 g/cm3 . It is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) .
Scientific Research Applications
Hematopoiesis and Marrow Protection
Acetyl Tetrapeptide-3, specifically as the tetrapeptide Acetyl-N-Ser-Asp-Lys-Pro (AcSDKP), has shown significant implications in the field of hematopoiesis. It acts as an inhibitor of the entry into DNA synthesis for various types of human marrow progenitors, such as granulocyte-macrophage colony-forming units (CFU-GM) and erythroid burst-forming units (BFU-E), thereby playing a potential role in protecting normal bone marrow progenitors during chemotherapy (Bonnet et al., 1992). Additional studies have demonstrated similar inhibitory effects on human progenitor cells, highlighting AcSDKP's potential as a therapeutic agent for marrow protection (Guigon et al., 1990).
Interaction with Angiotensin-I Converting Enzyme
AcSDKP has also been researched for its interaction with Angiotensin-I converting enzyme (ACE), a key enzyme in blood pressure regulation. The tetrapeptide is processed exclusively by ACE, and detailed biochemical and structural studies have provided insights into the domain preference of AcSDKP with ACE. This understanding could aid in designing novel ACE inhibitors and AcSDKP analogs for treating fibrosis disorders (Masuyer et al., 2015).
Neuroprotective Effects
Acetyl Tetrapeptide-3 has been studied for its neuroprotective effects in the context of Alzheimer's disease. Maize tetrapeptide-anchored gold nanoparticles, for example, showed promising results against l-glutamic acid-induced PC12 cell apoptosis and a murine Alzheimer's disease model, suggesting potential applications in neuroprotection and Alzheimer's disease prevention (Zhang et al., 2021).
Cellular Interactions and Binding Mechanisms
The conformation and binding mechanisms of tetrapeptides like Acetyl Tetrapeptide-3 have been explored through various studies, including their interactions with enzymes and other cellular components. For instance, the structural understanding of the binding of similar tetrapeptides to enzymes such as porcine pancreatic elastase provides insights into how Acetyl Tetrapeptide-3 might interact with different cellular proteins (Clore et al., 1986).
Therapeutic Potential in Various Medical Conditions
AcSDKP and its analogs have shown potential therapeutic benefits in various medical conditions. Its role in inhibiting the proliferation of hematopoietic stem cells and reducing damage from chemotherapy or radiation treatments makes it a candidate for myeloprotection. Additionally, studies have evaluated its effect on normal and malignant cells, suggesting selective inhibitory effects on normal progenitors, which could be advantageous in cancer therapy (Thierry et al., 2001).
Potential Marker of Malignancy
Research has also looked into the role of AcSDKP as a potential marker of malignancy, particularly in the context of thyroid gland lesions. A study measuring tissue concentrations of AcSDKP in benign and malignant lesions of the thyroid gland found significantly higher levels in malignant tumors, indicating its potential role as a malignancy marker (Kusiński et al., 2006).
Applications in Dermatology
In the field of dermatology, Acetyl Tetrapeptide-3, particularly as Acetyl hexapeptide-3, has been used in cosmetic formulations for its anti-aging properties, affecting skin mechanical properties and improving the appearance of wrinkles (Tadini et al., 2015).
Future Directions
Acetyl Tetrapeptide-3 has been shown to be effective in managing hair loss, repairing damage, and stimulating growth . It has multiple active mechanisms that target various causes of hair loss, which include increased DHT levels and reduced blood flow . Therefore, it holds promise for future research and development in the treatment of hair loss and associated inflammatory skin disorders.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N9O5/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJOMESUBQAYOA-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N9O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl Tetrapeptide-3 | |
CAS RN |
827306-88-7 | |
Record name | Acetyl tetrapeptide-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827306887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACETYL TETRAPEPTIDE-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1HW9N9QBX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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